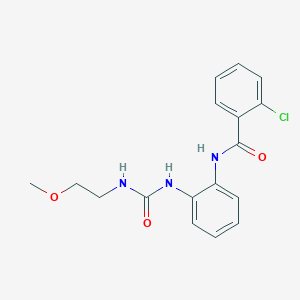

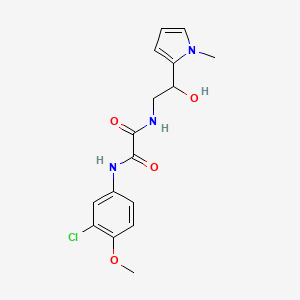

2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential as a cancer therapy. This compound works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation.

Applications De Recherche Scientifique

Enantioselective Synthesis Applications

One study involves the enantioselective synthesis of piperidines, which are significant in medicinal chemistry. For example, the synthesis process described by Calvez, Chiaroni, and Langlois (1998) involves the preparation of N-methoxy-N-methylamide derivatives, leading to compounds with potential activity as pharmaceutical intermediates (Calvez, Chiaroni, & Langlois, 1998).

Diagnostic Probes and Therapeutic Agents

Research on the fluorescence enhancement of lanthanide ions by specific compounds suggests applications in developing diagnostic probes. Faridbod et al. (2009) demonstrated that glibenclamide can enhance the intrinsic fluorescence intensity of erbium (Er), indicating potential use in sensitive fluorimetric probes for biochemical analysis (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Synthesis of Piperidines and Other Heterocycles

Another study by Miao et al. (2015) on the one-pot synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed C–N and intramolecular C–O couplings showcases innovative methods in organic synthesis, potentially relevant to the synthesis pathways involving 2-chloro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide (Miao, Shi, He, Tong, Jiang, & Han, 2015).

Organic Synthesis and Material Science

The work by Kara, Sagdinc, and Karadayı (2013) on the experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, a compound with structural similarities, suggests potential applications in material science and as precursors for more complex molecular assemblies (Kara, Sagdinc, & Karadayı, 2013).

Propriétés

IUPAC Name |

2-chloro-N-[2-(2-methoxyethylcarbamoylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-24-11-10-19-17(23)21-15-9-5-4-8-14(15)20-16(22)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVGJCDDOAHKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2970664.png)

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)

![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)